molecular formula C12H12N4O6 B15219913 2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid CAS No. 89218-97-3

2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid

Cat. No.: B15219913
CAS No.: 89218-97-3
M. Wt: 308.25 g/mol
InChI Key: FVGSHPUTWQIKAG-UHFFFAOYSA-N
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Description

2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a complex organic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves multiple steps, starting with the formation of the benzimidazole core One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditionsThe final step involves the alkylation of the benzimidazole with diacetic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

    Reduction: 2,2’-(((5-Amino-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid.

    Substitution: Various alkylated benzimidazole derivatives.

    Hydrolysis: Corresponding carboxylic acids

Scientific Research Applications

2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This dual mechanism makes it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 2,6-bis(1H-benzimidazol-2-yl)pyridine
  • 2-((1H-imidazol-1-yl)methyl)-5-nitro-1H-benzo[d]imidazole

Uniqueness

2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is unique due to the presence of both the nitro group and the diacetic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89218-97-3

Molecular Formula

C12H12N4O6

Molecular Weight

308.25 g/mol

IUPAC Name

2-[carboxymethyl-[(6-nitro-1H-benzimidazol-2-yl)methyl]amino]acetic acid

InChI

InChI=1S/C12H12N4O6/c17-11(18)5-15(6-12(19)20)4-10-13-8-2-1-7(16(21)22)3-9(8)14-10/h1-3H,4-6H2,(H,13,14)(H,17,18)(H,19,20)

InChI Key

FVGSHPUTWQIKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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